molecular formula C23H26N6O2 B6459630 1-(2,3-dihydro-1H-indol-1-yl)-2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one CAS No. 2548979-11-7

1-(2,3-dihydro-1H-indol-1-yl)-2-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one

Cat. No.: B6459630
CAS No.: 2548979-11-7
M. Wt: 418.5 g/mol
InChI Key: MZEXGQLBAGRNQL-UHFFFAOYSA-N
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Description

This compound features a complex polyheterocyclic architecture, combining a 2,3-dihydroindole core linked via an ethanone bridge to a piperidine ring substituted with a pyrimidine-pyrazole hybrid moiety. The 2,3-dihydroindole group contributes aromatic and conformational rigidity, while the pyrimidin-2-yloxy-piperidine segment introduces hydrogen-bonding and steric bulk. The 1-methyl-1H-pyrazol-4-yl substituent on the pyrimidine ring enhances solubility and modulates target binding affinity, likely through π-π stacking or dipole interactions. This structural design is characteristic of kinase inhibitors or GPCR modulators, where such motifs optimize pharmacodynamic and pharmacokinetic properties .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O2/c1-27-15-19(14-26-27)18-12-24-23(25-13-18)31-20-7-9-28(10-8-20)16-22(30)29-11-6-17-4-2-3-5-21(17)29/h2-5,12-15,20H,6-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEXGQLBAGRNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituent patterns, and pharmacological profiles. Below is a comparative analysis:

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

  • Example: 8-(4-(2-(4-Phenylpiperidin-1-yl)ethyl)-1H-pyrazol-1-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (Compound 54g, ) Structural Differences: Replaces the dihydroindole-ethanone unit with a pyridopyrimidinone core. The piperidine substituent is extended via an ethyl linker to a phenyl group. Synthesis Yield: 16% after purification, indicating synthetic challenges similar to the target compound .

European Patent Derivatives ()

  • Example: 4H-Pyrazino[1,2-a]pyrimidin-4-one derivatives with 7-(1-methylpiperidin-4-yl) substituents. Structural Differences: The dihydroindole is replaced with a pyrazinopyrimidinone scaffold. The piperidine substituent is directly methylated at the 1-position, reducing steric hindrance compared to the target compound’s pyrimidin-2-yloxy group. Functional Implications: Simplified piperidine substitution may reduce metabolic stability but improve synthetic accessibility. Such derivatives are often explored as PDE4 or JAK inhibitors .

Piperidin-4-yl-Indoline Analogs ()

  • Example: 1-(Piperidin-4-yl)indoline Structural Differences: Replaces the ethanone bridge and pyrimidine-pyrazole unit with a direct piperidine-indoline linkage. The indoline core offers reduced conformational flexibility compared to dihydroindole .

Pyrazole-Pyrimidine Hybrids ()

  • Example: 1-{2-amino-6-[4-fluoro-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-4-yl}-1-phenylpropan-1-ol () Structural Differences: Incorporates a pyrrolopyridine-pyrimidine core instead of dihydroindole. The 1-methylpyrazole is retained, but the piperidine is absent. Functional Implications: Likely targets ALK or TRK kinases due to the pyrrolopyridine scaffold. The absence of piperidine may reduce off-target GPCR interactions .

Data Tables

Table 1: Structural Comparison of Key Analogs

Compound Class Core Structure Key Substituents Hypothesized Target(s) Reference
Target Compound Dihydroindole-ethanone-piperidine Pyrimidin-2-yloxy, 1-methylpyrazole Kinases (e.g., CDK2)
Pyridopyrimidinone Derivatives Pyridopyrimidinone Phenylpiperidine-ethyl linker EGFR/mTOR
Patent Derivatives Pyrazinopyrimidinone 1-Methylpiperidin-4-yl PDE4/JAK
Piperidinyl-Indoline Indoline Direct piperidin-4-yl linkage 5-HT/DA receptors
Pyrazole-Pyrrolopyridine Pyrrolopyridine-pyrimidine 1-Methylpyrazole, phenylpropanol ALK/TRK

Research Findings and Implications

  • Kinase Selectivity: The target compound’s pyrimidin-2-yloxy-piperidine group mimics ATP-binding motifs in kinases, similar to FDA-approved CDK inhibitors like Palbociclib. However, its dihydroindole core may confer unique selectivity over pyridopyrimidinone-based analogs .
  • Metabolic Stability : Piperidine N-oxidation is a common metabolic pathway. The 1-methylpyrazole in the target compound may mitigate this by sterically shielding the piperidine nitrogen, as seen in JAK inhibitors like Tofacitinib .
  • Synthetic Challenges : Low yields in analogs like Compound 54g (16%) highlight difficulties in coupling bulky heterocycles. The target compound’s synthesis likely requires optimized cross-coupling or click chemistry .

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